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molecular formula C5H2Cl2N4 B015474 2,6-Dichloropurine CAS No. 5451-40-1

2,6-Dichloropurine

Cat. No. B015474
M. Wt: 189 g/mol
InChI Key: RMFWVOLULURGJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07307167B2

Procedure details

9-Acetyl-2-amino-6-chloropurine (2.50 g, 11.8 mmol), dichlorodimethylsilane (4.57 g, 35.4 mmol), benzyltriethylammonium chloride (0.16 g, 0.70 mmol) and isoamyl nitrite (2.07 g, 17.7 mmol) were added to o-dichlorobenzene (10 ml), and the mixture was heated to 25-30° C. and stirred for 8 hr. After the completion of the reaction, the mixture was filtrated. The obtained crystals were diluted with water (4.0 ml), and the reaction mixture was added dropwise to 2M aqueous sodium hydroxide solution (20 ml) and partitioned. The aqueous layer was adjusted to pH 4-5 with 35% hydrochloric acid. After aging under ice-cooling for 1 hr, the mixture was filtrated, and the obtained crystals were dried under reduced pressure at 80° C. to give 2,6-dichloropurine as a white powder (1.62 g, yield 72.6%). The properties of the obtained compound were the same as in Example 1(2).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
4.57 g
Type
reactant
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
0.16 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
72.6%

Identifiers

REACTION_CXSMILES
C([N:4]1[CH:12]=[N:11][C:10]2[C:5]1=[N:6][C:7](N)=[N:8][C:9]=2[Cl:13])(=O)C.[Cl:15][Si](Cl)(C)C.N(OCCC(C)C)=O>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.ClC1C=CC=CC=1Cl>[Cl:15][C:7]1[N:6]=[C:5]2[C:10]([NH:11][CH:12]=[N:4]2)=[C:9]([Cl:13])[N:8]=1 |f:3.4|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
C(C)(=O)N1C2=NC(=NC(=C2N=C1)Cl)N
Name
Quantity
4.57 g
Type
reactant
Smiles
Cl[Si](C)(C)Cl
Name
Quantity
2.07 g
Type
reactant
Smiles
N(=O)OCCC(C)C
Name
Quantity
0.16 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred for 8 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
FILTRATION
Type
FILTRATION
Details
the mixture was filtrated
ADDITION
Type
ADDITION
Details
The obtained crystals were diluted with water (4.0 ml)
ADDITION
Type
ADDITION
Details
the reaction mixture was added dropwise to 2M aqueous sodium hydroxide solution (20 ml)
CUSTOM
Type
CUSTOM
Details
partitioned
TEMPERATURE
Type
TEMPERATURE
Details
cooling for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtrated
CUSTOM
Type
CUSTOM
Details
the obtained crystals were dried under reduced pressure at 80° C.

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
ClC1=NC(=C2NC=NC2=N1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.62 g
YIELD: PERCENTYIELD 72.6%
YIELD: CALCULATEDPERCENTYIELD 72.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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